molecular formula C13H16BrN3O B8363538 1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

Cat. No.: B8363538
M. Wt: 310.19 g/mol
InChI Key: NJYOECFHYAQBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C13H16BrN3O and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16BrN3O

Molecular Weight

310.19 g/mol

IUPAC Name

1-[(3-amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H16BrN3O/c1-13(2,18)7-17-12-9-5-8(14)3-4-11(9)16-6-10(12)15/h3-6,18H,7,15H2,1-2H3,(H,16,17)

InChI Key

NJYOECFHYAQBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=C(C=CC2=NC=C1N)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol (17.2 g, 50.5 mmol), toluene (150 mL) and isopropanol (20 mL) were added to a Parr flask containing 5% platinum on carbon (1.7 g) wetted with toluene. The flask was evacuated three times, charged with hydrogen to 30 psi, and shaken for 72 hours. The reaction mixture was filtered through a pad of CELITE filter agent. The CELITE was washed with several portions of dichloromethane followed by methanol. The filtrate was concentrated to provide crude 1-[(3-amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol as a brown oil.
Name
1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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